Méphénytoïne

Vue d'ensemble

Description

La méphénytoïne, commercialisée sous le nom de Mesantoin par Novartis, est un dérivé de l'hydantoïne utilisé comme anticonvulsivant. Elle a été introduite environ 10 ans après la phénytoïne, à la fin des années 1940. La this compound est principalement utilisée pour le traitement de l'épilepsie partielle réfractaire. Le métabolite significatif de la this compound est le nirvanol (5-éthyl-5-phénylhydantoïne), qui a été la première hydantoïne brièvement utilisée comme hypnotique .

Mécanisme D'action

Target of Action

Mephenytoin is known to primarily target the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the propagation of action potentials in neurons, which is fundamental to the functioning of the nervous system.

Mode of Action

By inhibiting these channels, mephenytoin prevents the rapid, repetitive firing of electrical signals, thereby reducing the spread of seizure activity within the brain .

Biochemical Pathways

Mephenytoin’s action on sodium channels affects the overall excitability of neurons, influencing various biochemical pathways. The primary site of action is the motor cortex where the spread of seizure activity is inhibited . By promoting sodium efflux from neurons, mephenytoin tends to stabilize the threshold against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient .

Pharmacokinetics

Mephenytoin is metabolized by several cytochrome P450 enzymes, including CYP2C19, CYP2C8, CYP2C9, CYP2B6, CYP1A2, and CYP2D6 . These enzymes play a critical role in the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which in turn influence its bioavailability.

Result of Action

The molecular and cellular effects of mephenytoin’s action primarily involve the stabilization of neuronal membranes and the inhibition of seizure activity. By blocking sodium channels, mephenytoin prevents the generation and spread of seizure activity, thereby controlling various types of partial seizures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of mephenytoin. For instance, changes in the chemical environment of neurons can affect the drug’s ability to stabilize the membrane sodium gradient . Additionally, factors such as the patient’s overall health, co-administered drugs, and genetic factors (such as polymorphisms in cytochrome P450 enzymes) can influence the drug’s metabolism and overall effectiveness .

Applications De Recherche Scientifique

Mephenytoin has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of hydantoins and their derivatives.

Biology: Investigated for its effects on neuronal sodium channels and its role in modulating neuronal excitability.

Medicine: Primarily used as an anticonvulsant for treating refractory partial epilepsy. It has also been studied for its potential use in other neurological disorders.

Industry: Used in the development of new anticonvulsant drugs and as a reference compound in pharmacokinetic studies

Analyse Biochimique

Biochemical Properties

Mephenytoin is known to target sodium channel protein type 5 subunit alpha . It is metabolized by several enzymes including Cytochrome P450 2C19, Cytochrome P450 2C8, Cytochrome P450 2C9, Cytochrome P450 2B6, Cytochrome P450 1A2, and Cytochrome P450 2D6 .

Cellular Effects

Mephenytoin has been found to be useful in the treatment of epilepsy . The primary site of action is the motor cortex where spread of seizure activity is inhibited . Possibly by promoting sodium efflux from neurons, mephenytoin tends to stabilize the threshold against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient .

Molecular Mechanism

The mechanism of action of mephenytoin is not definitely known, but extensive research strongly suggests that its main mechanism is to block frequency-, use- and voltage-dependent neuronal sodium channels, and therefore limit repetitive firing of action potentials .

Temporal Effects in Laboratory Settings

Mephenytoin has many toxic responses and adverse effects that have been documented. Rash, nausea, vomiting, lethargy, ataxia, dizziness, nystagmus, somnolence, tremors, diplopia, depression, nervousness, and irritability are common side effects . Many seem dose-related, while others appear to be symptoms of a mephenytoin hypersensitivity reaction .

Dosage Effects in Animal Models

In the first study, a number of experiments were described in dogs and rabbits, and the effects of phenytoin on the vagus nerve function, respiration and blood pressure were analyzed . A dose range of 5, 10, 15, 20 and 25 mg phenytoin per kg produced a dose-dependent decrease of blood pressure .

Metabolic Pathways

Mephenytoin is metabolized by several enzymes including Cytochrome P450 2C19, Cytochrome P450 2C8, Cytochrome P450 2C9, Cytochrome P450 2B6, Cytochrome P450 1A2, and Cytochrome P450 2D6 .

Transport and Distribution

It is known that Mephenytoin targets sodium channel protein type 5 subunit alpha , suggesting that it may be transported to regions of the cell where these channels are present.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La méphénytoïne peut être synthétisée par condensation de la benzile avec de l'urée en présence d'éthylate de sodium, suivie d'une cyclisation et d'une alkylation ultérieure avec de l'iodure d'éthyle. Les conditions réactionnelles impliquent généralement un chauffage et un reflux pour faciliter la formation du cycle imidazolidine .

Méthodes de production industrielle

La production industrielle de la this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie afin de garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La méphénytoïne subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des métabolites hydroxylés.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés dihydro correspondants.

Substitution : Des réactions de substitution peuvent se produire sur le cycle phényle ou le cycle imidazolidine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés hydroxylés de la this compound.

Réduction : Dérivés dihydro de la this compound.

Substitution : Dérivés halogénés de la this compound.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la réactivité des hydantoïnes et de leurs dérivés.

Biologie : Étudiée pour ses effets sur les canaux sodiques neuronaux et son rôle dans la modulation de l'excitabilité neuronale.

Médecine : Principalement utilisée comme anticonvulsivant pour traiter l'épilepsie partielle réfractaire. Elle a également été étudiée pour son utilisation potentielle dans d'autres troubles neurologiques.

Industrie : Utilisée dans le développement de nouveaux médicaments anticonvulsivants et comme composé de référence dans les études pharmacocinétiques

Mécanisme d'action

Le mécanisme d'action de la this compound n'est pas connu avec certitude, mais des recherches approfondies suggèrent que son principal mécanisme est de bloquer les canaux sodiques neuronaux dépendants de la fréquence, de l'utilisation et de la tension. Cette action limite le tir répétitif des potentiels d'action, stabilisant ainsi la membrane neuronale et empêchant la propagation de l'activité convulsive .

Comparaison Avec Des Composés Similaires

Composés similaires

Phénytoïne : Un autre dérivé de l'hydantoïne utilisé comme anticonvulsivant. Il a été introduit avant la méphénytoïne et est largement utilisé pour divers types de crises.

Nirvanol : Le métabolite significatif de la this compound, connu pour ses propriétés hypnotiques mais aussi pour sa toxicité.

Éthotoïne : Un autre dérivé de l'hydantoïne ayant des propriétés anticonvulsivantes similaires, mais des profils pharmacocinétiques différents

Unicité de la this compound

La this compound est unique en raison de son polymorphisme spécifique d'hydroxylation, qui affecte son métabolisme et sa pharmacocinétique. Ce polymorphisme en fait un composé intéressant pour l'étude des variations génétiques dans le métabolisme des médicaments. De plus, son utilisation est souvent envisagée uniquement après l'échec d'autres anticonvulsivants moins toxiques, soulignant son rôle d'option de traitement secondaire .

Propriétés

IUPAC Name |

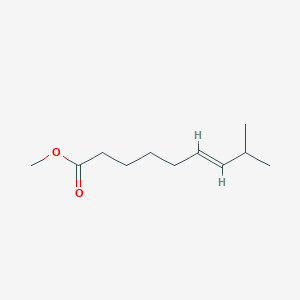

5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHKMTDVRCWUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023257 | |

| Record name | Mephenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mephenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water. One gram dissolves in about 16 ml 95% ethanol., 9.70e-01 g/L | |

| Record name | Mephenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of mephenytoin is not definitely known, but extensive research strongly suggests that its main mechanism is to block frequency-, use- and voltage-dependent neuronal sodium channels, and therefore limit repetitive firing of action potentials., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. ... Hydantoin anticonvulsants have an excitatory effect on the cerebellum, activating inhibitory pathways that extend to the cerebral cortex. This effect may also produce a reduction in seizure activity that is assoc with an increased cerebellar Purkinje cell discharge. /Hydantoin anticonvulsants/ | |

| Record name | Mephenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

50-12-4 | |

| Record name | (±)-Mephenytoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephenytoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEPHENYTOIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mephenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mephenytoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENYTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R420KW629U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 to 137 °C, 135 °C | |

| Record name | Mephenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)